1-methyl-6-oxo-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)-1,6-dihydropyridazine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Synthesis and Biological Activity
Cardiovascular Agents : Research on cardiovascular agents has shown the synthesis and evaluation of 1,2,4-triazolo[1,5-a]pyrimidines fused to heterocyclic systems, demonstrating promising coronary vasodilating and antihypertensive activities. Such studies highlight the potential of triazolo and pyridazinyl moieties in developing cardiovascular therapeutics (Sato et al., 1980).
Antimicrobial Agents : New thienopyrimidine derivatives, including [1,2,4]triazolo[4,3-c]thieno[3,2-e]pyrimidine, have been synthesized and evaluated for their pronounced antimicrobial activity. This underscores the utility of such compounds in the development of new antimicrobial drugs (Bhuiyan et al., 2006).
Antitumor and Antimicrobial Activities : Enaminones used as building blocks for synthesizing substituted pyrazoles and other derivatives have shown significant antitumor and antimicrobial activities. These findings suggest the applicability of pyrazole and triazolopyrimidine derivatives in cancer therapy and infection control (Riyadh, 2011).
Chemical Synthesis and Properties
Bromination and Diazo-Coupling : Studies on the synthesis of isothiazolopyridines, pyridothiazines, and pyridothiazepines have explored bromination and diazo-coupling reactions. These methodologies offer routes to compounds with valuable biological activities, highlighting the versatility of pyridazinyl and related moieties in synthetic chemistry (Youssef et al., 2012).
Synthesis of Fused Azines : The preparation of functionalized compounds containing pyridazine and related moieties demonstrates the potential for constructing complex heterocyclic structures. Such synthetic strategies are essential for developing novel compounds with potential scientific and therapeutic applications (Svete, 2005).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
1-methyl-6-oxo-N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl]pyridazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N8O2/c1-21-14(24)5-2-11(19-21)15(25)17-10-6-7-22(8-10)13-4-3-12-18-16-9-23(12)20-13/h2-5,9-10H,6-8H2,1H3,(H,17,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCLODOZIKHXGRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C(=O)NC2CCN(C2)C3=NN4C=NN=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N8O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。